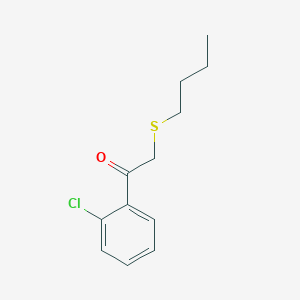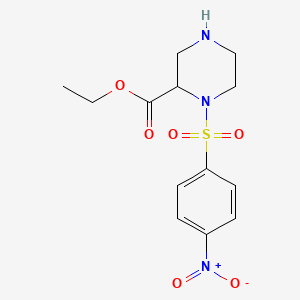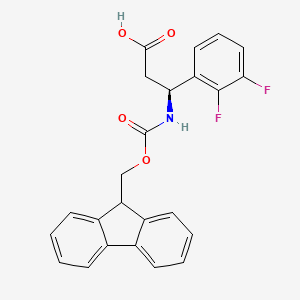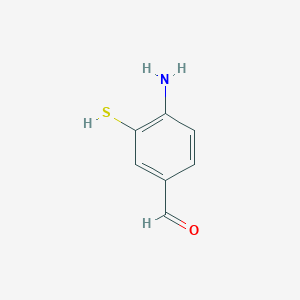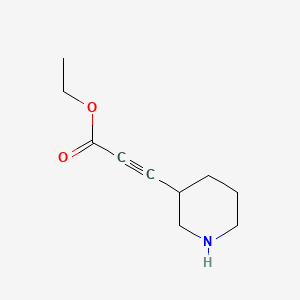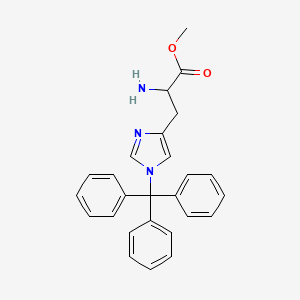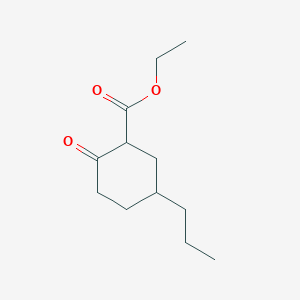![molecular formula C12H13BrO B13640256 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)bicyclo[211]hexan-5-ol is a compound that belongs to the bicyclo[211]hexane family This compound is characterized by its unique structure, which includes a bromophenyl group attached to a bicyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the derivatization of the compound with numerous transformations, making it a versatile approach for accessing sp3-rich chemical space . Industrial production methods may involve scaling up this photochemical process, although specific details on large-scale production are limited.
Analyse Chemischer Reaktionen
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl group or the bicyclohexane ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol involves its interaction with molecular targets through its bromophenyl group and bicyclohexane ring. The bromine atom can participate in halogen bonding, while the bicyclohexane ring provides a rigid framework that can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol can be compared with other similar compounds, such as:
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclohexane core but differ in the substituents attached to the ring.
Bicyclo[1.1.1]pentanes: Another class of bicyclic compounds with different ring structures and properties.
The uniqueness of 1-(3-Bromophenyl)bicyclo[21
Eigenschaften
Molekularformel |
C12H13BrO |
|---|---|
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol |
InChI |
InChI=1S/C12H13BrO/c13-10-3-1-2-9(6-10)12-5-4-8(7-12)11(12)14/h1-3,6,8,11,14H,4-5,7H2 |
InChI-Schlüssel |
MQJDXFJZQIGOEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


